molecular formula C16H13N3O2 B6024150 N'-(2-hydroxybenzylidene)-1H-indole-7-carbohydrazide

N'-(2-hydroxybenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B6024150
M. Wt: 279.29 g/mol
InChI Key: VESQODFQAIJJNL-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxybenzylidene)-1H-indole-7-carbohydrazide, commonly known as NBIC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBIC is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The unique chemical structure of NBIC makes it a promising candidate for various applications, including drug discovery, biochemical assays, and molecular imaging.

Mechanism of Action

The mechanism of action of NBIC is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are essential for cancer cell growth and survival. NBIC has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
NBIC has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. Additionally, NBIC has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBIC is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, NBIC has been shown to exhibit significant anticancer activity, making it a promising candidate for drug discovery. However, there are several limitations associated with the use of NBIC in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of NBIC in scientific research. One area of interest is the development of NBIC-based therapeutics for the treatment of cancer. Additionally, NBIC may have potential applications in molecular imaging, as it has been shown to exhibit fluorescence properties. Further research is needed to fully understand the mechanism of action of NBIC and its potential applications in scientific research.

Synthesis Methods

The synthesis of NBIC involves the condensation of 2-hydroxybenzaldehyde and isatin in the presence of hydrazine hydrate. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product, NBIC. The synthesis of NBIC is relatively straightforward and can be achieved using common laboratory equipment and reagents.

Scientific Research Applications

NBIC has several potential applications in scientific research, particularly in the fields of drug discovery and molecular imaging. NBIC has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, NBIC has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-14-7-2-1-4-12(14)10-18-19-16(21)13-6-3-5-11-8-9-17-15(11)13/h1-10,17,20H,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQODFQAIJJNL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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